molecular formula C19H21FN4O3 B12242186 5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12242186
M. Wt: 372.4 g/mol
InChI Key: GVMPXEQYIZGKEO-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The fluorine atom and methoxypyridine group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C19H21FN4O3/c1-26-16-15(5-3-7-21-16)17(25)24-10-13-4-2-6-19(13,11-24)12-27-18-22-8-14(20)9-23-18/h3,5,7-9,13H,2,4,6,10-12H2,1H3

InChI Key

GVMPXEQYIZGKEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F

Origin of Product

United States

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